molecular formula C12H12O B076747 1-Methoxy-2-methylnaphthalene CAS No. 14093-86-8

1-Methoxy-2-methylnaphthalene

Cat. No. B076747
CAS RN: 14093-86-8
M. Wt: 172.22 g/mol
InChI Key: GXIFCLBPAVRDAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 1-Methoxy-2-methylnaphthalene has been explored through various spectroscopic methods, including X-ray diffraction. These studies reveal that the compound typically crystallizes in specific space groups, with characteristic cell parameters that help define its molecular geometry (Ashutosh Kumar Singh, 2013).

Chemical Reactions and Properties

1-Methoxy-2-methylnaphthalene undergoes regioselective lithiation, which can occur at different positions depending on the reagents used, such as n-BuLi/TMEDA or t-BuLi. This process is influenced by various factors including the presence of a n-BuLi/1 complex and isotope effects, which suggest kinetically and thermodynamically controlled mechanisms (J. Betz & W. Bauer, 2002).

Scientific Research Applications

  • Anodic Oxidation : The anodic methoxylation of a series of methylnaphthalenes, including 1-Methoxy-2-methylnaphthalene, was investigated by I. Barba and M. Tornero (1997). They found that the process led to a series of nuclear-addition products without forming chain methoxylated products (Barba & Tornero, 1997).

  • Catalytic Methylation : G. Yadav and Jeetendra Y. Salunke (2013) studied the catalytic methylation of 2-naphthol using dimethyl carbonate, finding that 2-Methoxynaphthalene is an important intermediate in the production of naproxen, a widely used drug. They also developed a kinetic model for the process, which follows zero-order kinetics (Yadav & Salunke, 2013).

  • Methylation Mechanisms : A 2010 study by Karan Bobuatong et al. examined the methylation of 2-methylnaphthalene with methanol over BEA zeolite, revealing the catalytic cycle and potential side reactions. This provided insights into the production of dimethyl ether via the self-activation of methanol (Bobuatong et al., 2010).

  • Biodegradation Studies : Cerniglia et al. (1984) researched the transformation of 1- and 2-methylnaphthalene by Cunninghamella elegans, finding that these compounds were primarily metabolized at the methyl group to form hydroxymethylnaphthalene and other compounds (Cerniglia et al., 1984).

Safety And Hazards

The safety information for 1-Methoxy-2-methylnaphthalene includes hazard statements H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . The compound is labeled with the GHS07 pictogram .

properties

IUPAC Name

1-methoxy-2-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIFCLBPAVRDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-2-methylnaphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
W Vahlensieck, CC Schneider, HJ Oestern - 1971 - hero.epa.gov
HEEP COPYRIGHT: BIOL ABS. The effect of a vitamin K5-N-mustard compound 4-amino-N, N-bis-chlorethyl-1-methoxy-2-methylnaphthalene (Mitoclomine) on lymphocyte depression …
Number of citations: 0 hero.epa.gov
W Vahlensieck, CC Schneider, HJ Oestern - Arzneimittel-forschung, 1971 - europepmc.org
[Experimental study on the immunosuppressive effect of 4-amino-N,N-bis-(chlorethyl)-1-methoxy-2-methylnaphthalene]. - Abstract - Europe PMC … [Experimental study on the immunosuppressive effect of 4-amino-N,N-bis-(chlorethyl)-1-methoxy-2-methylnaphthalene]. …
Number of citations: 1 europepmc.org
田淵研三, 中川克彦, 天田巌 - 新居浜工業高等専門学校紀要= Memoirs of …, 1997 - cir.nii.ac.jp
Reaction of 1-Methoxy-2-methylnaphthalene with Hypochlorite | CiNii Research … Reaction of 1-Methoxy-2-methylnaphthalene with Hypochlorite …
Number of citations: 0 cir.nii.ac.jp
B Miller, MR Saidi - Journal of the American Chemical Society, 1976 - ACS Publications
The acid-catalyzed rearrangement of 1-allyl-1-methyl-2-naphthalenone in acetic acid, ether, or acetic anhydride solution gives 4-allyl-1-methyl-2-naphthol or its acetate as the only …
Number of citations: 19 pubs.acs.org
MG Reinecke, D Del Mazza - The Journal of Organic Chemistry, 1989 - ACS Publications
… A similar polarization effect also may be responsible for the fact that the onlydetectable [2 + 2] product from 2-methoxy-5-methylthiophene (lg) was 1- methoxy-2-methylnaphthalene (3p) …
Number of citations: 27 pubs.acs.org
E Fillion, VE Trépanier, LG Mercier, AA Remorova… - Tetrahedron letters, 2005 - Elsevier
… Mechanistic insights were further obtained from the failed attempt to dimerize 1-methoxy-2-methylnaphthalene (5b), which led to 2-methyl-1,4-naphthoquinone (6a). This result may …
Number of citations: 14 www.sciencedirect.com
YH Seo - 2006 - search.proquest.com
… In the literature, Barnes reported that 1-methoxy-2methylnaphthalene could be … as a major product and 1-methoxy-2-methylnaphthalene as a minor product in the ratio of 9:1 (Figure 3). …
Number of citations: 4 search.proquest.com
MG Burdon, JG Moffatt - Journal of the American Chemical …, 1966 - ACS Publications
Acid-catalyzed reactions of various phenols with dicyclohexylcarbodiimide (DCC) in dimethyl sulfoxide (DMSO) have been studied. The principal products were phenols alkylatedin the …
Number of citations: 69 pubs.acs.org
RG Coombes - ChemInform, 2010 - Wiley Online Library
… 2-Methylnaphthalene was regioselectively methoxylated to give 1methoxy-2-methylnaphthalene. Nitrile oxide-aluminium chloride complexes, which …
Number of citations: 4 onlinelibrary.wiley.com
A Valleix, S Carrat, C Caussignac, E Léonce… - … of chromatography A, 2006 - Elsevier
… The hydrolysis by H 2 18 O of 1-hydroxy-4-methoxy-2-methylnaphthalene, and 4-hydroxy-1-methoxy-2-methylnaphthalene, separated from 1,4-dimethoxy-2-methylnaphthalene using …
Number of citations: 43 www.sciencedirect.com

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